6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one
Overview
Description
6-Chloro-7-hydroxy-4-methylcoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones with a benzopyranone core structure, widely found in plants and microbial metabolites . The compound 6-Chloro-7-hydroxy-4-methylcoumarin is particularly noted for its potential in pharmaceutical synthesis and its biological activities .
Preparation Methods
The synthesis of 6-Chloro-7-hydroxy-4-methylcoumarin typically involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives . This reaction involves the condensation of ethyl 3-oxobutanoate with resorcinol in the presence of a Lewis acid catalyst . The reaction conditions can vary, but common catalysts include sulfuric acid and other strong acids . Industrial production methods often optimize these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
6-Chloro-7-hydroxy-4-methylcoumarin undergoes various chemical reactions, including:
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the coumarin ring, altering its properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-7-hydroxy-4-methylcoumarin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-7-hydroxy-4-methylcoumarin involves its interaction with various molecular targets and pathways. It can inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antibacterial properties . Additionally, its antioxidant activity is attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative stress .
Comparison with Similar Compounds
6-Chloro-7-hydroxy-4-methylcoumarin can be compared with other coumarin derivatives such as:
7-Hydroxy-4-methylcoumarin: Known for its use as a choleretic drug.
6,7-Dihydroxy-4-methylcoumarin: Studied for its antioxidant properties.
4-Methyl-7-oxy-glucoside coumarin: Effective in inhibiting the proliferation of breast cancer cells.
The uniqueness of 6-Chloro-7-hydroxy-4-methylcoumarin lies in its chloro substitution, which can enhance its biological activity and make it a valuable compound for further research and development .
Properties
IUPAC Name |
6-chloro-7-hydroxy-4-methylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c1-5-2-10(13)14-9-4-8(12)7(11)3-6(5)9/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXAGHXRIBLWES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20418744 | |
Record name | 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20418744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19492-02-5 | |
Record name | 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20418744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-7-hydroxy-4-methylcoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one synthesized and what analytical techniques were employed to confirm its structure?
A1: this compound (also known as a chlorinated coumarin) was synthesized through a two-step process. Initially, 4-chlororesorcinol was reacted with ethyl acetoacetate in the presence of concentrated sulfuric acid to yield the precursor molecule. This precursor was then reacted with various alkyl or aryl halides in the presence of sodium hydride (NaH) using dimethylformamide (DMF) as a solvent. This reaction led to the formation of a series of O-substituted derivatives of the chlorinated coumarin. []
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